GPR133 Agonist Potency: AP‑503 versus the Endogenous Agonist 5α‑DHT and the Synthetic Agonist GL64
AP‑503 activates GPR133 with an EC₅₀ of 1.21 nM in a CRE‑luciferase reporter assay, representing a 12.7‑fold improvement in potency over the endogenous androgen 5α‑DHT (EC₅₀ 15.4 ± 1.9 nM, measured by GloSensor cAMP assay in GPR133‑overexpressing HEK293 cells) and a >3,200‑fold improvement over the previously reported synthetic GPR133 agonist GL64 (EC₅₀ 3.98 μM in CRE‑luciferase assays) [1]. This sub‑nanomolar potency positions AP‑503 as the highest‑affinity GPR133 agonist characterized to date.
| Evidence Dimension | GPR133/ADGRD1 activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 1.21 nM (CRE‑luciferase reporter) |
| Comparator Or Baseline | 5α‑DHT: 15.4 ± 1.9 nM; GL64: 3,980 nM (3.98 μM) |
| Quantified Difference | ~12.7‑fold more potent than 5α‑DHT; ~3,290‑fold more potent than GL64 |
| Conditions | GPR133‑overexpressing HEK293T cells; CRE‑luciferase (AP‑503, GL64) or GloSensor cAMP (5α‑DHT) assay |
Why This Matters
A >3,000‑fold potency advantage over the nearest synthetic agonist (GL64) allows researchers to use substantially lower compound concentrations, reducing the risk of off‑target effects at typical working concentrations and lowering per‑experiment cost.
- [1] Yang Z, Ping YQ, Wang MW, et al. Identification, structure, and agonist design of an androgen membrane receptor. Cell. 2025;188(6):1589-1604.e24. doi:10.1016/j.cell.2025.01.006 View Source
